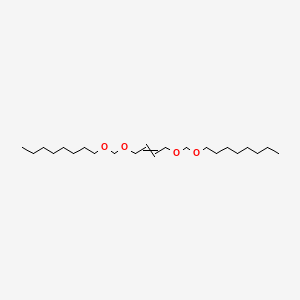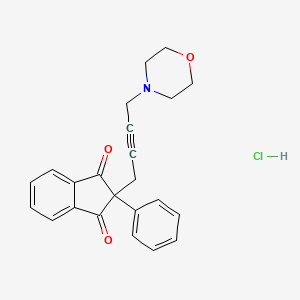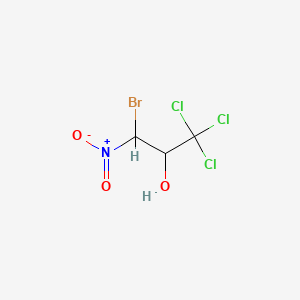
Gold;indium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-indium compounds, particularly intermetallic compounds, are of significant interest in various scientific and industrial fields. These compounds are formed by the combination of gold and indium, resulting in unique properties that make them suitable for applications such as low-temperature soldering, semiconductor technology, and more .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gold-indium intermetallic compounds can be synthesized through various methods. One common approach involves the liquid-solid reaction between gold and indium. For instance, gold wire can be embedded into annealing indium solder at temperatures ranging from 160°C to 300°C . The formation of gold-indium compounds such as AuIn2 is confirmed through X-ray diffraction .
Industrial Production Methods
In industrial settings, gold-indium eutectic bonding is a widely used method. This involves depositing multiple layers of gold and indium directly onto semiconductor wafers in a vacuum cycle to prevent indium oxidation. The bonding process occurs at around 200°C, where the indium layer melts and dissolves the gold layers, forming a mixture of liquid and solid. Upon solidification, the bond has a high melting temperature of approximately 456.5°C .
Análisis De Reacciones Químicas
Types of Reactions
Gold-indium compounds undergo various chemical reactions, including:
Oxidation: Gold-indium compounds can be oxidized under specific conditions.
Reduction: These compounds can also be reduced, depending on the reagents used.
Substitution: Substitution reactions can occur, where one element in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and other metals that can participate in substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific atmospheric conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various gold-indium intermetallic compounds such as AuIn2, AuIn, Au7In3, and Au4In .
Aplicaciones Científicas De Investigación
Gold-indium compounds have a wide range of scientific research applications:
Chemistry: These compounds are used in the study of intermetallics and their properties.
Biology: Gold-indium compounds are explored for their potential in biological imaging and as contrast agents.
Mecanismo De Acción
The mechanism by which gold-indium compounds exert their effects involves the formation of strong intermetallic bonds. These bonds result from the interaction between gold and indium atoms, leading to unique mechanical and electrical properties. The molecular targets and pathways involved in these interactions are primarily related to the atomic bonding and the resulting structural stability of the compounds .
Comparación Con Compuestos Similares
Similar Compounds
Gold-indium compounds can be compared with other intermetallic compounds such as:
Gold-tin (Au-Sn): Used in similar applications but with different melting points and bonding properties.
Gold-germanium (Au-Ge): Another alternative with distinct properties.
Gold-silicon (Au-Si): Commonly used in semiconductor technology.
Uniqueness
Gold-indium compounds are unique due to their low-temperature bonding capabilities and high melting points upon solidification. This makes them particularly suitable for applications requiring strong, stable bonds at relatively low processing temperatures .
Propiedades
Número CAS |
12006-55-2 |
|---|---|
Fórmula molecular |
AuIn |
Peso molecular |
311.785 g/mol |
Nombre IUPAC |
gold;indium |
InChI |
InChI=1S/Au.In |
Clave InChI |
GPYPVKIFOKLUGD-UHFFFAOYSA-N |
SMILES canónico |
[In].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


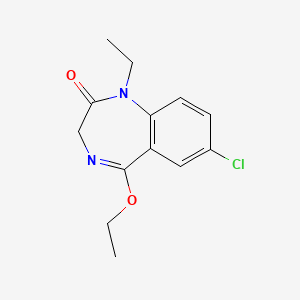
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
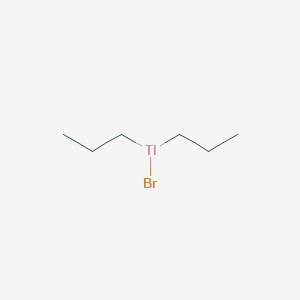

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
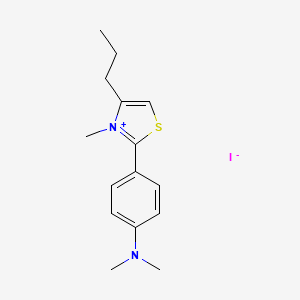

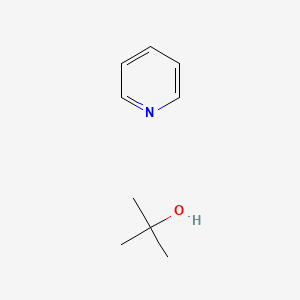
![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
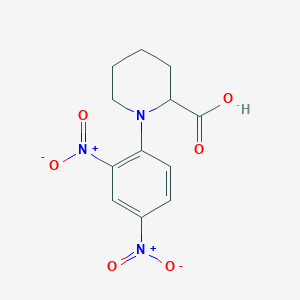
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
